1-Chlorotetradecane-D29

Description

Significance of Isotopic Labeling in Tracing Chemical and Biochemical Pathways

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By substituting one or more atoms in a molecule with their isotope, researchers can follow the labeled atom's path, providing invaluable insights into reaction mechanisms and the behavior of complex systems. synmr.inwikipedia.org Deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen, is a popular choice for these studies. Its increased mass compared to protium (B1232500) (the common hydrogen isotope) allows for its detection and differentiation using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The primary advantage of using deuterated compounds, such as 1-Chlorotetradecane-D29, is their role as internal standards in quantitative analysis. clearsynth.com These standards, which are chemically identical to the analyte of interest but have a different mass, are added to a sample at a known concentration. lgcstandards.com This allows for precise and accurate measurement of the analyte's concentration by correcting for variations in sample preparation and analytical instrumentation. clearsynth.comwaters.com This is particularly crucial in complex matrices like environmental samples or biological tissues, where other compounds can interfere with the analysis. clearsynth.com

Academic Context of Long-Chain Halogenated Alkanes in Environmental and Biological Systems

Long-chain halogenated alkanes, a class of compounds that includes 1-chlorotetradecane (B127486), are of significant interest to environmental and biological scientists. nih.govnih.gov These compounds, which consist of a long carbon chain with one or more halogen atoms attached, are used in a variety of industrial applications. libretexts.orgwikipedia.org Consequently, they have become widespread environmental contaminants, found in abiotic media such as sediment, soil, and air, as well as in living organisms. nih.gov

The persistence, bioaccumulation, and potential toxicity of these compounds are major areas of research. nih.govservice.gov.uk Understanding their environmental fate—how they are transported, transformed, and degraded—is crucial for assessing their ecological and human health risks. epa.govnih.govkpu.ca For instance, the degradation of halogenated hydrocarbons can occur through processes like hydrolysis and abiotic reduction, with the rates of these reactions varying significantly depending on the compound's structure and environmental conditions. epa.gov In biological systems, the metabolism of these compounds is a key focus, with studies investigating pathways such as hydroxylation, dechlorination, and carbon chain decomposition. nih.govoaepublish.com

Research Rationale for Deuterated 1-Chlorotetradecane (this compound) Studies

The study of this compound is driven by the need for accurate and reliable methods to quantify its non-deuterated counterpart, 1-chlorotetradecane, in various environmental and biological samples. clearsynth.comchemicalbook.com As a deuterated internal standard, this compound allows researchers to overcome challenges associated with matrix effects and variations in analytical procedures, leading to more precise measurements. clearsynth.comwaters.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com These methods are highly sensitive and selective, but their accuracy can be compromised by factors that affect the ionization of the target analyte. waters.com By co-eluting with the non-labeled compound, the deuterated standard experiences similar effects, allowing for accurate correction and quantification. waters.comresearchgate.net

Overview of Current Research Gaps and Emerging Opportunities Pertaining to this compound

While the utility of deuterated standards is well-established, there are ongoing areas of research and opportunities for further investigation related to this compound. A significant research gap lies in the comprehensive understanding of the environmental behavior and biotransformation of long-chain chlorinated paraffins, including 1-chlorotetradecane. nih.gov The complexity of these mixtures, with numerous congeners, presents a significant analytical challenge. nih.gov The synthesis and application of a wider range of deuterated standards, including various isomers of this compound, could help to unravel the environmental fate of individual components within these complex mixtures.

Furthermore, there is an opportunity to explore the kinetic isotope effect in studies involving this compound. symeres.com The difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can lead to different reaction rates. Investigating these effects could provide deeper insights into the mechanisms of degradation and metabolism of 1-chlorotetradecane. symeres.com Additionally, the development of more efficient and cost-effective methods for the synthesis of highly deuterated compounds like this compound remains an area of active research. rsc.org

Strategies for Deuterium Incorporation in Long-Chain Chlorinated Alkanes

The foundational step in synthesizing this compound is the incorporation of deuterium into the C14 alkyl chain. This can be achieved through various advanced deuteration techniques that offer different levels of control over the position and stereochemistry of the deuterium atoms.

Stereoselective deuteration involves the introduction of deuterium atoms in a specific three-dimensional arrangement. While often applied to complex molecules with existing chiral centers, the principles can be relevant for creating specific isotopomers. For long-chain alkanes, which are typically achiral, stereoselectivity is less of a focus unless specific chiral centers are introduced and then removed. However, techniques developed for asymmetric deuteration can be adapted. For instance, rhodium-catalyzed methods have been shown to achieve stereoselective deuteration of benzylic C-H bonds, a principle that could potentially be extended to functionalized long-chain precursors. nih.gov Biocatalytic deuteration is another emerging field that offers high stereoselectivity, although its application to simple alkanes is still developing.

Regioselectivity, or the control of the position of deuterium incorporation, is critical. Several strategies have been developed to direct deuteration to specific sites on a molecule. nih.gov

Directing Group-Assisted Deuteration : Functional groups such as esters, carboxylic acids, and pyridines can direct a metal catalyst to specific C-H bonds, facilitating H/D exchange at those positions. rsc.org For a precursor to this compound, a terminal functional group could be used to guide deuteration near the ends of the chain. A ruthenium-catalyzed method using D₂O as the deuterium source has proven effective for regioselective H/D exchange directed by various organic moieties. rsc.org

Catalyst-Controlled Regioselectivity : The choice of catalyst can heavily influence the site of deuteration. For example, certain iridium complexes show a preference for less sterically hindered C-H bonds, which could favor deuteration at the terminal methyl group of an alkane chain. rsc.org Conversely, other catalytic systems might favor internal positions. Copper-catalyzed transfer hydrodeuteration of alkenes allows for precise placement of deuterium atoms across a double bond, offering a route to selectively deuterated alkanes. nih.gov

Catalytic hydrogen isotope exchange (HIE) is one of the most direct and efficient methods for perdeuteration (full deuteration) of alkanes. researchgate.netacs.org This approach involves treating the alkane with a deuterium source in the presence of a catalyst that can activate the otherwise inert C-H bonds.

Heterogeneous Catalysis : Metal surfaces, particularly platinum and rhodium on carbon supports (Pt/C, Rh/C), are effective catalysts for H/D exchange in alkanes. researchgate.netrsc.orgresearchgate.net These reactions are typically performed at elevated temperatures using D₂O as the deuterium source. rsc.orgresearchgate.net A synergistic combination of Pt/C and Rh/C has been shown to be highly efficient for the multiple deuteration of a wide variety of alkanes. rsc.orgresearchgate.net

Homogeneous Catalysis : Soluble organometallic complexes, such as those based on iridium, offer milder reaction conditions and sometimes higher selectivity. bohrium.com Iridium "pincer" complexes are particularly notable for their ability to catalyze H/D exchange on alkanes. researchgate.net These methods often use deuterated solvents or D₂O as the deuterium source. bohrium.com

Interactive Data Table: Comparison of Catalytic Deuterium Exchange Methods

| Catalyst System | Deuterium Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pt/C and Rh/C (Heterogeneous) | D₂O, i-PrOD-d8 | 120 °C, Sealed Tube | High deuterium incorporation, applicable to various alkanes. rsc.orgresearchgate.net | High temperatures, potential for scrambling. |

| Iridium Pincer Complexes (Homogeneous) | D₂O, C₂D₅OD | Milder Temperatures | High selectivity, works under milder conditions. researchgate.netbohrium.com | Catalyst can be complex and expensive. |

| Ruthenium Catalysts (Homogeneous) | D₂O | Varies | Can be directed by functional groups for regioselectivity. rsc.org | Requires a directing group on the substrate. |

| Copper-Catalyzed Transfer Deuteration | DSiMe(OMe)₂, isopropanol-d8 | Room Temperature | High regioselectivity for alkenes/alkynes. nih.govcore.ac.uk | Requires an unsaturated precursor. |

Optimized Synthetic Pathways for this compound Synthesis

The synthesis of the target molecule requires a pathway that combines exhaustive deuteration with selective chlorination at the C1 position.

A reliable method to ensure the chlorine atom is positioned exclusively at the C1 position is to start with a functionalized and deuterated precursor, such as a deuterated long-chain alcohol.

Proposed Synthetic Pathway:

Perdeuteration of a C14 Precursor : The synthesis would begin with a commercially available C14 compound, such as 1-tetradecanol or myristic acid. This precursor would undergo exhaustive H/D exchange using a method like the synergistic Pt/C and Rh/C catalysis with D₂O to yield the fully deuterated analogue (e.g., Tetradecan-d29-1-ol).

Chlorination of the Deuterated Alcohol : The resulting deuterated alcohol, Tetradecan-d29-1-ol, can then be converted to the target compound, this compound. This transformation is a standard procedure in organic synthesis and avoids the selectivity issues of direct alkane chlorination.

Interactive Data Table: Chlorination Methods for Deuterated Alcohols

| Reagent | Conditions | Selectivity for 1-Chloro Product | Byproducts |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often with pyridine, 0 °C to reflux | Excellent | SO₂, HCl |

| Hydrogen Chloride (HCl) | 150 °C | Good | Water |

| Phosphorus Trichloride (PCl₃) | 0 °C to reflux | Good | H₃PO₃ |

This multi-step approach provides excellent control over the final structure, ensuring high isotopic enrichment and complete regioselectivity of the chlorine atom.

An alternative, though less controlled, pathway involves the direct chlorination of perdeuterated tetradecane (B157292) (Tetradecane-d30). Tetradecane has numerous structural isomers, and its direct chlorination can lead to a mixture of chlorinated isomers. wikipedia.orgwikipedia.org

Free-Radical Chlorination : The reaction of tetradecane with chlorine gas (Cl₂) under UV light or at elevated temperatures proceeds via a free-radical mechanism. guidechem.com This process is notoriously non-selective. In a long chain like tetradecane, the chlorine radical can abstract a deuterium atom from any of the 14 carbon atoms, leading to a complex mixture of monochlorinated isomers (1-chloro-, 2-chloro-, 3-chloro-, etc.).

Separation Challenges : Separating the desired this compound from the other deuterated isomers (e.g., 2-Chlorotetradecane-D29) is extremely difficult due to their very similar physical properties, such as boiling points. This makes the direct chlorination of deuterated tetradecane an inefficient and impractical route for obtaining the pure 1-chloro isomer. The synthesis from a deuterated 1-tetradecanol precursor is therefore the superior and more optimized pathway.

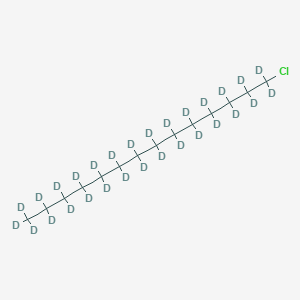

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H29Cl |

|---|---|

Molecular Weight |

262.01 g/mol |

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane |

InChI |

InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |

InChI Key |

RNHWYOLIEJIAMV-AUFKXYATSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights of 1 Chlorotetradecane D29

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of deuterated compounds like 1-Chlorotetradecane-D29, specific NMR techniques are employed to verify the positions and extent of deuterium incorporation, as well as to probe the dynamic nature of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation and Isotopic Location

While a fully deuterated compound like this compound would ideally show no signals in ¹H NMR, the presence of residual protons can be pinpointed using 2D NMR techniques. These experiments are typically run on highly sensitive instruments and can reveal the precise location of any H/D exchange or incomplete deuteration.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In a sample of this compound with residual protons, COSY would reveal correlations between adjacent methylene (B1212753) (CHD or CH₂) groups, helping to map the proton distribution along the alkyl chain. researchgate.netsdsu.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. researchgate.netsdsu.eduemerypharma.com This is extremely useful for confirming the position of any residual protons on the carbon backbone of the 1-chlorotetradecane (B127486) chain. For instance, a cross-peak would unambiguously assign a proton signal to a specific carbon atom.

A hypothetical analysis of a batch of this compound with minor residual proton content might yield the following 2D NMR correlation data:

| Technique | Hypothetical Correlation | Implication |

| COSY | A weak cross-peak between δ 1.25 and δ 1.60 ppm. | Indicates adjacent residual protons, likely in the middle of the alkyl chain. |

| HSQC | A cross-peak linking a proton signal at δ 3.57 ppm to a carbon signal at δ 45.0 ppm. | Confirms a residual proton on the C1 carbon, directly attached to the chlorine atom. |

| HMBC | A cross-peak from a proton at δ 1.75 ppm (on C2) to the carbon at δ 45.0 ppm (C1). | Verifies the connectivity at the head of the chain. |

Deuterium NMR (²H NMR) Spectroscopy for Site-Specific Analysis

Deuterium (²H) NMR is a direct method for observing the deuterated sites within a molecule. wikipedia.orgnih.gov Since deuterium has a spin of 1, its NMR signals are broader than those of protons. For a molecule like this compound, the ²H NMR spectrum would be expected to show a series of overlapping signals corresponding to the chemically non-equivalent deuterons along the chain. The chemical shift range is similar to that of ¹H NMR. wikipedia.org

The primary utility of ²H NMR in this context is to confirm the high level of deuteration. The spectrum would be dominated by strong deuterium signals, and integration of these signals can provide a quantitative measure of deuterium enrichment at different positions, although the poor resolution can make site-specific quantification challenging. sigmaaldrich.com A very weak or absent signal in the ¹H NMR spectrum, coupled with a strong, broad envelope of signals in the ²H NMR spectrum, provides powerful evidence of successful perdeuteration. wikipedia.org

| Parameter | Expected Observation for this compound |

| Appearance | A series of broad, overlapping signals between ~1.0 and 3.6 ppm. |

| Signal at ~3.6 ppm | Corresponds to the deuterons on the carbon (CD₂) adjacent to the chlorine atom. |

| Signal envelope ~1.2-1.8 ppm | Represents the deuterons of the long methylene chain. |

| Signal at ~1.0 ppm | Corresponds to the terminal methyl (CD₃) group. |

Relaxation Studies (T1, T2) in Relation to Molecular Dynamics of this compound

The study of spin-lattice (T1) and spin-spin (T2) relaxation times provides insight into the molecular motion of the alkyl chain. aip.orgresearchgate.net In a long, flexible molecule like 1-chlorotetradecane, the rate of molecular tumbling is not uniform along the chain.

T1 (Spin-Lattice) Relaxation: This parameter is sensitive to high-frequency motions. For this compound, the T1 values are expected to be shortest near the chlorine atom, where molecular motion is more restricted, and gradually increase towards the more mobile terminal methyl group at the other end of the chain.

T2 (Spin-Spin) Relaxation: T2 is sensitive to slower motions. A similar trend to T1 is generally expected, with shorter T2 times indicating less mobility.

These relaxation studies on the ¹³C nucleus can map the mobility gradient along the deuterated chain.

| Carbon Position | Expected Relative T1 Time | Expected Relative T2 Time | Rationale |

| C1 | Shortest | Shortest | Motion is most restricted by the bulky chlorine atom. |

| C2-C12 | Intermediate, increasing with distance from C1 | Intermediate, increasing with distance from C1 | Increasing segmental motion along the flexible chain. |

| C13 | Long | Long | The penultimate carbon has greater freedom of movement. |

| C14 | Longest | Longest | The terminal methyl group experiences the most rapid and isotropic motion. |

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. For isotopically labeled compounds, it is the definitive method for determining isotopic purity and for elucidating fragmentation mechanisms by tracking the labeled atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula and the quantification of isotopic distribution. nih.govresearchgate.netrsc.org For this compound, HRMS would be used to confirm its molecular formula and to determine the percentage of molecules that are fully deuterated (D29) versus those that have lower levels of deuterium incorporation (e.g., D28, D27).

The analysis involves comparing the theoretical isotopic distribution pattern for C₁₄H₂ClD₂₉ with the experimentally observed pattern. The relative intensities of the peaks corresponding to the different isotopologues provide a direct measure of isotopic purity.

| Isotopologue | Theoretical Monoisotopic Mass (Da) | Expected Relative Abundance |

| C₁₄H₂ClD₂₉ | 281.39... | >98% (for a typical batch) |

| C₁₄H₃ClD₂₈ | 280.38... | <2% |

| C₁₄H₄ClD₂₇ | 279.37... | <1% |

Tandem Mass Spectrometry (MS/MS) for Deuterium Loss and Rearrangement Mechanisms

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.orgmdpi.com This technique provides detailed structural information and, for deuterated compounds, can reveal fragmentation pathways and the potential for H/D scrambling.

When the molecular ion of this compound is subjected to MS/MS analysis, characteristic fragmentation patterns would be observed. Common fragmentation pathways for long-chain alkyl halides include the loss of a chlorine radical or a molecule of DCl, followed by fragmentation of the resulting alkyl chain. By analyzing the mass of the fragment ions, it is possible to determine how many deuterium atoms are lost in each fragmentation step. For instance, the loss of a fragment with a mass corresponding to C₄D₉ from the parent ion would indicate cleavage at the C4-C5 bond. Any deviation from the expected mass would suggest the presence of residual protons in that fragment. This method is highly effective for confirming the distribution of deuterium along the alkyl chain and for identifying any site-specific lack of incorporation. dea.govacs.orgnih.gov

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Interpretation |

| 281.4 | Loss of DCl | 243.3 | Formation of a tetradecenyl cation. |

| 281.4 | Cleavage at C4-C5 | 211.2 | Loss of a C₄D₉ radical. |

| 243.3 | Allylic Cleavage | Multiple fragments | Characteristic fragmentation pattern of a long-chain alkene. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Quantitation

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive identification. In the context of this compound, GC-MS is instrumental for assessing isotopic purity, separating isomers, and performing precise quantification core.ac.uknih.gov.

The separation of deuterated compounds from their non-deuterated counterparts by gas chromatography is a well-established phenomenon. Typically, deuterated compounds elute slightly earlier than their protium (B1232500) analogs, a behavior attributed to the lower polarizability of the C-D bond compared to the C-H bond, which reduces intermolecular van der Waals interactions with the stationary phase of the GC column. This effect allows for the baseline separation of this compound from any residual 1-chlorotetradecane.

Furthermore, GC-MS is crucial for the separation and identification of positional isomers of chlorinated tetradecanes that may be present as impurities. The fragmentation patterns observed in the mass spectrometer are characteristic of the molecule's structure. For 1-chlorotetradecane, characteristic fragments arise from alpha-cleavage and the loss of the chlorine atom or HCl. In the deuterated analogue, the mass-to-charge ratio (m/z) of these fragments will be shifted by the mass of the deuterium atoms, providing a clear signature of the deuterated compound.

For quantitative analysis, a calibration curve can be constructed using standards of known concentration nih.gov. The use of a deuterated internal standard, such as a deuterated compound with a different chain length, can improve the accuracy and precision of the quantification by correcting for variations in sample injection and ionization efficiency.

Table 1: Predicted GC-MS Data for 1-Chlorotetradecane and this compound

| Parameter | 1-Chlorotetradecane | This compound | Reference |

| Molecular Formula | C₁₄H₂₉Cl | C₁₄D₂₉Cl | spectrabase.com |

| Molecular Weight | 232.83 g/mol | 261.99 g/mol | spectrabase.com |

| Retention Time | Expected to be slightly longer than the deuterated analog | Expected to be slightly shorter than the non-deuterated analog | General knowledge |

| Key Mass Fragments (m/z) | [M]+ at 232/234, [M-Cl]+ at 197, [C₄H₉]+ at 57 | [M]+ at 261/263, [M-Cl]+ at 226, [C₄D₉]+ at 66 | spectrabase.com, Predicted |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Isotopic Shifts

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides rich information about the molecular structure, bonding, and conformational state of molecules. These techniques are particularly sensitive to isotopic substitution spectroscopyonline.commt.com.

The most prominent feature in the vibrational spectra of this compound is the appearance of C-D stretching vibrations in the region of 2100-2200 cm⁻¹, a significant shift from the C-H stretching region (2800-3000 cm⁻¹) due to the heavier mass of deuterium datapdf.comresearchgate.netacs.org. The exact frequencies of these C-D stretches are sensitive to the local chemical environment, including the conformation of the alkyl chain and intermolecular interactions. For long-chain alkanes, the frequencies of the methylene (CD₂) stretching modes can be influenced by the chain length and the presence of different crystalline packing arrangements or conformational disorder in the liquid state core.ac.uk.

FT-IR and Raman spectroscopy are powerful tools for monitoring chemical reactions and other transformations in real-time rsc.org. For this compound, these techniques can be used to follow reactions involving the C-Cl bond or changes in the alkyl chain. For instance, in a substitution reaction where the chlorine atom is replaced, the disappearance of the C-Cl stretching vibration (typically around 650-750 cm⁻¹) and the appearance of new bands corresponding to the new functional group can be monitored. The C-D stretching bands serve as a stable internal marker throughout the transformation, assuming the alkyl chain is not directly involved in the reaction.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in 1-Chlorotetradecane and this compound

| Vibrational Mode | 1-Chlorotetradecane (Experimental/Predicted) | This compound (Predicted) | Reference |

| Asymmetric CH₂/CD₂ Stretch | ~2925 | ~2195 | spectrabase.comdatapdf.comresearchgate.net |

| Symmetric CH₂/CD₂ Stretch | ~2855 | ~2100 | spectrabase.comdatapdf.comresearchgate.net |

| CH₂/CD₂ Scissoring | ~1465 | ~1080 | datapdf.com |

| C-Cl Stretch | ~650-750 | ~640-740 | spectrabase.com |

Advanced Chromatographic Techniques for Separation and Identification of Related Compounds

Beyond standard GC-MS, other advanced chromatographic techniques can provide further insights into the purity and structure of this compound and related compounds.

While 1-chlorotetradecane itself is not chiral, derivatization or the presence of chiral centers in related compounds or reaction products would necessitate methods to assess enantiomeric purity. Chiral chromatography, using either a chiral stationary phase (CSP) or a chiral mobile phase additive, is the most widely used technique for separating enantiomers openochem.org. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. For certain chiral compounds, the presence of deuterium can influence the enantiomeric separation marquette.educolab.wsacs.org. The enantiomeric excess (e.e.) can be accurately determined by integrating the peak areas of the separated enantiomers collegedunia.comnih.gov.

Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis

Supercritical Fluid Chromatography (SFC) represents a powerful analytical technique for the separation and analysis of complex mixtures, combining the advantages of both gas and liquid chromatography. libretexts.org The method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. scispace.com Supercritical fluids exhibit viscosities and diffusivities that are intermediate between those of gases and liquids, which allows for rapid and highly efficient separations with a lower pressure drop across the analytical column. libretexts.org This characteristic is particularly advantageous for the analysis of thermally labile or non-volatile compounds that are challenging to analyze by gas chromatography, as well as for compounds lacking UV-absorbing functional groups necessary for detection in HPLC. libretexts.org

The application of SFC is especially relevant for the analysis of complex mixtures containing long-chain halogenated alkanes like this compound. Its utility stems from its effectiveness in separating structurally similar compounds, such as isomers, and its compatibility with a wide range of detectors. waters.comnih.gov For deuterated compounds, SFC offers a significant advantage over traditional reversed-phase liquid chromatography (RPLC) by minimizing the phenomenon of hydrogen/deuterium back-exchange. acs.org Since the mobile phase is predominantly non-protic CO₂, the integrity of the deuterated analyte is preserved during the chromatographic run, which is crucial for mechanistic studies and quantitative analyses that rely on stable isotopic labeling. acs.orggoogle.com

The core of SFC's capability lies in its unique mobile phase properties. Supercritical CO₂ is non-toxic, non-flammable, and readily available. waters.com Its solvating power can be precisely controlled by adjusting the system's pressure and temperature, allowing for the fine-tuning of analyte retention and selectivity. waters.com To analyze more polar compounds, organic modifiers such as methanol (B129727) are often added to the CO₂ mobile phase. researchgate.net The use of deuterated modifiers like methanol-d4 (B120146) (CD₃OD) can further streamline the process for samples intended for subsequent NMR analysis by reducing interfering protic residues. researchgate.net

The separation mechanism in SFC is primarily based on normal-phase chromatography principles, where analytes partition between the mobile phase and a stationary phase. waters.com A diverse array of stationary phases is available, ranging from non-polar (like C18) to various polar phases, providing significant flexibility in method development to achieve optimal separation for a given complex mixture. waters.comresearchgate.net

Research into the application of SFC for halogenated and deuterated compounds provides significant insights into its performance and advantages. Studies have demonstrated that coupling SFC with mass spectrometry (SFC-MS) is a highly effective method for the trace-level determination of halogenated hydrocarbons. rsc.org The high solvating power of supercritical CO₂ combined with the sensitivity of MS detection allows for excellent performance characteristics.

For instance, in the analysis of halogenated compounds, SFC-MS has been shown to achieve detection limits in the low picogram range. rsc.org This level of sensitivity is critical when analyzing for impurities or characterizing components in a complex matrix where concentrations may be low. The linearity of the response typically extends over several orders of magnitude, ensuring robust quantification. rsc.org

The following table summarizes typical SFC method parameters that could be applied to the analysis of a complex mixture containing this compound, based on established methods for similar analytes.

Table 1: Illustrative SFC Method Parameters for Complex Mixture Analysis

| Parameter | Setting | Rationale & Source |

|---|---|---|

| Stationary Phase (Column) | HSS C18 SB (3.0 x 100 mm, 1.8 µm) | C18 columns are versatile and can be used for hydrophobic compounds like long-chain alkyl halides. waters.comdiva-portal.org |

| Mobile Phase | Supercritical CO₂ with a Methanol Modifier | CO₂ is the standard primary mobile phase. Methanol is a common modifier to adjust solvent strength. researchgate.net |

| Gradient | 5% to 20% Methanol over 5 minutes | A gradient elution is effective for separating components with varying polarities in a complex mixture. diva-portal.org |

| Flow Rate | 1.5 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis times. chromatographyonline.com |

| Column Temperature | 40 °C | Temperature influences the density and solvating power of the supercritical fluid mobile phase. researchgate.net |

| Back Pressure | 150 bar | Pressure is a key parameter for controlling the density and solvent strength of the mobile phase. researchgate.net |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and selectivity, which is crucial for identifying and quantifying components in a complex mixture. rsc.org |

The performance of SFC in analyzing halogenated compounds is a key indicator of its suitability for this compound. Research findings highlight the quantitative power of the technique when coupled with appropriate detectors.

Table 2: Performance Characteristics of SFC-MIP-MS for Halogenated Compound Detection

| Parameter | Chlorine (Cl) | Bromine (Br) |

|---|---|---|

| Absolute Minimum Detectable Quantity (pg) | 100 | 25 |

| Absolute Detection Limit (pg) | 15 | 0.75 |

| Linear Range (pg-ng) | 50 pg – 50 ng | 50 pg – 50 ng |

| Reproducibility (RSD) | ~5% | ~5% |

Data derived from studies on halogenated hydrocarbons using SFC coupled with a microwave-induced plasma mass spectrometer (MIP-MS). rsc.org

These findings underscore the capability of SFC to provide the robust, sensitive, and detailed analytical data required for mechanistic insights into complex chemical systems involving deuterated and halogenated compounds. The technique's ability to minimize deuterium exchange while effectively separating and quantifying halogenated species makes it an invaluable tool for the characterization of mixtures containing this compound. acs.orgrsc.org

Reaction Kinetics and Mechanistic Pathways of 1 Chlorotetradecane D29

Isotope Effects in Chemical Transformations Involving 1-Chlorotetradecane-D29

Isotope effects are the changes in the rate or equilibrium constant of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org These effects arise primarily from the difference in zero-point vibrational energy between bonds to the lighter and heavier isotopes. libretexts.org For the C-H versus C-D bond, the C-D bond is stronger and has a lower zero-point energy, making it more difficult to break. libretexts.org

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For reactions involving the cleavage of a C-D bond in this compound, a significant primary KIE (kH/kD > 1) is expected. columbia.edu The magnitude of the KIE can provide information about the transition state of the reaction. utdallas.edu

For instance, in an E2 elimination reaction of 1-Chlorotetradecane (B127486), where a base abstracts a deuterium (B1214612) atom from the carbon adjacent to the chlorine-bearing carbon, the C-D bond is broken in the rate-limiting step. libretexts.orglibretexts.org The observed KIE would typically be in the range of 4 to 8, indicating a transition state where the C-D bond is significantly weakened. csbsju.edu

Illustrative Primary Kinetic Isotope Effects for Reactions of Alkyl Halides

| Reaction Type | Substrate | Base/Nucleophile | Typical kH/kD |

| E2 Elimination | 2-Bromopropane | Ethoxide | ~7 |

| SN2 Substitution | Methyl Bromide | Cyanide | ~1.08 (secondary) |

| Radical Abstraction | Ethane | Chlorine radical | ~1.3 |

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but can still offer valuable mechanistic information. princeton.edu They are often categorized based on the position of the isotope relative to the reaction center (α, β, etc.).

For this compound, an α-secondary KIE would be observed in reactions where the C-Cl bond is broken, such as in SN1 or SN2 reactions. In an SN1 reaction, the hybridization of the carbon atom changes from sp3 to sp2 upon formation of the carbocation intermediate. This change leads to a normal KIE (kH/kD > 1), typically around 1.1 to 1.25. wikipedia.org Conversely, in an SN2 reaction, the sp3 hybridization is maintained in the transition state, resulting in a KIE close to unity or slightly inverse (kH/kD < 1). princeton.educdnsciencepub.com

β-secondary KIEs in this compound can arise from hyperconjugation, where the C-D bonds of the adjacent methylene (B1212753) groups help to stabilize a developing positive charge in the transition state, for example, in an SN1 reaction. libretexts.org This typically results in a small normal KIE.

Illustrative Secondary Kinetic Isotope Effects for Nucleophilic Substitution

| Reaction Type | Isotope Position | Hybridization Change | Typical kH/kD |

| SN1 Solvolysis | α-deuterium | sp3 → sp2 | 1.10 - 1.25 |

| SN2 Substitution | α-deuterium | sp3 → sp3 | 0.95 - 1.05 |

| SN1 Solvolysis | β-deuterium | - | 1.05 - 1.15 |

Note: This table provides illustrative values based on established principles for analogous systems due to the lack of specific data for this compound.

Equilibrium isotope effects refer to the change in the equilibrium constant of a reversible reaction upon isotopic substitution. columbia.edu An EIE can be normal (KH/KD > 1) or inverse (KH/KD < 1). columbia.edu The general principle is that the heavier isotope prefers to be in the more strongly bonded, lower energy state. columbia.edu

Radical Reactions and Deuterium Scrambling Mechanisms

The presence of deuterium in this compound is a powerful tool for studying radical reactions, as it allows for the tracking of deuterium atoms and the elucidation of complex scrambling mechanisms.

Alkyl radicals can be generated from this compound through photochemical processes. thieme.de Ultraviolet irradiation can induce homolytic cleavage of the C-Cl bond, though this is less common for alkyl chlorides compared to bromides and iodides. A more common method involves the use of a photocatalyst that can abstract the chlorine atom to generate a tetradecyl radical. thieme.de

Once generated, the deuterated tetradecyl radical can participate in various propagation steps, such as addition to a double bond or abstraction of an atom from another molecule. The study of the products of these reactions can reveal the pathways of radical propagation.

In reactions where a radical species abstracts a deuterium atom from the this compound chain, the selectivity of this abstraction can be studied. The relative reactivity of primary, secondary, and tertiary C-D bonds towards radical attack can be determined. Generally, the selectivity of radical chlorination is less pronounced than bromination. masterorganicchemistry.com

Deuterium scrambling, the migration of deuterium atoms along the carbon chain, can occur through a series of hydrogen/deuterium abstraction and re-addition steps, particularly if reversible radical reactions are taking place. nih.gov The analysis of the deuterium distribution in the final products can provide detailed information about these scrambling mechanisms. For example, studies on similar long-chain alkanes have shown that intramolecular 1,5-hydrogen (or deuterium) shifts are common radical rearrangement pathways.

Role of Deuteration in Radical Chain Reactions

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in this compound has a profound effect on the kinetics of reactions involving the cleavage of a carbon-hydrogen/deuterium bond. This is most notably observed in radical chain reactions, such as free-radical halogenation. The core of this phenomenon is the kinetic isotope effect (KIE), which quantifies the change in reaction rate upon isotopic substitution. libretexts.org

A carbon-deuterium (C-D) bond is inherently stronger and has a lower zero-point energy than a corresponding carbon-protium (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond. In the context of a radical chain reaction, the rate-determining step is often the abstraction of a hydrogen (or deuterium) atom from the alkane by a halogen radical. ucalgary.ca

The mechanism for radical chlorination proceeds through three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically initiated by UV light or heat.

Propagation: A chlorine radical abstracts a deuterium atom from the deuterated tetradecane (B157292) chain to form deuterium chloride (DCl) and a tetradecyl radical. This radical then reacts with another Cl₂ molecule to yield this compound and a new chlorine radical, which continues the chain. ucalgary.calibretexts.org

Termination: The reaction ceases when radicals combine with each other. ucalgary.ca

Due to the higher bond dissociation energy of the C-D bond, the rate of deuterium abstraction in the propagation step is significantly slower than the abstraction of protium in a non-deuterated analogue. libretexts.org This results in a "primary kinetic isotope effect" (kH/kD), where kH is the rate constant for the non-deuterated compound and kD is for the deuterated one. For radical chlorination, this effect is typically moderate, as the transition state is early and resembles the reactants. However, for bromination, which is a less exothermic and more selective reaction, the transition state is later and involves more significant C-H/C-D bond breaking, leading to a larger KIE.

| Reaction Type | Typical kH/kD Value | Reference |

|---|---|---|

| Radical Chlorination | 1 - 2 | pearson.com |

| Radical Bromination | 4 - 5 | acs.org |

| E2 Elimination | ~6.7 | libretexts.org |

Catalyzed Reactions of this compound

The presence of a chlorine atom on the tetradecane chain provides a reactive handle for various metal-catalyzed reactions. The deuteration of the alkyl chain serves as a powerful tool for mechanistic elucidation in these transformations.

Metal-Catalyzed Cross-Coupling Reactions with Deuterated Substrates

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a substrate like this compound, these reactions offer a pathway to introduce a wide variety of functional groups at the C1 position. Common examples include the Suzuki, Negishi, and Kumada couplings.

The general catalytic cycle for these reactions, typically involving a palladium or nickel catalyst, consists of three key steps: youtube.com

Oxidative Addition: The metal catalyst (in a low oxidation state) inserts into the carbon-chlorine bond of this compound.

Transmetalation: An organometallic nucleophile (e.g., an organoboron, organozinc, or Grignard reagent) transfers its organic group to the catalyst, displacing the chloride.

Reductive Elimination: The two organic fragments on the metal catalyst couple and are eliminated, forming the new C-C bond and regenerating the active catalyst. youtube.com

Transition Metal-Mediated Functionalization of Chlorinated Alkanes

Beyond cross-coupling at the C-Cl bond, transition metal catalysts can also mediate the functionalization of the C-H bonds of alkanes. rsc.orgresearchgate.net While alkanes are generally inert due to the strength and non-polarity of their C-H bonds, various catalytic systems (often based on palladium, rhodium, or iridium) have been developed to activate these bonds. researchgate.netnih.gov

For this compound, the perdeuterated chain presents a unique substrate. The catalyst can potentially interact with and cleave a C-D bond at a position remote from the chlorine atom. The inherent strength of the C-D bond means that such activations would require highly active catalysts. The study of such reactions with this substrate could provide detailed information on the regioselectivity and mechanism of C-H/C-D activation. researchgate.net Often, these reactions require directing groups to achieve selectivity, which are functional groups that chelate to the metal center and guide it to a specific C-H bond. rsc.org

Enzymatic Transformations and Deuterium Labeling in Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Deuterium-labeled compounds like this compound are instrumental in probing the mechanisms of enzymatic reactions. nih.gov The kinetic isotope effect is a primary tool for determining whether C-H bond cleavage is a rate-limiting step in an enzyme's catalytic cycle. nih.govnih.gov

For instance, cytochrome P450 monooxygenases are a class of enzymes known to hydroxylate alkanes. If such an enzyme were to act on this compound, the rate of hydroxylation at the deuterated positions would be significantly slower compared to a non-deuterated substrate if C-D bond cleavage is part of the rate-determining step. nih.gov This has been observed in numerous studies of drug metabolism, where deuteration at a metabolic "hot spot" can slow down clearance and improve a drug's pharmacokinetic profile. nih.govacs.org

| Enzyme/Reaction | Substrate | Isotope Effect Type | Observed kH/kD | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase | Ethanol | Primary Deuterium | 3.8 | nih.gov |

| Galactose Oxidase | Galactose | Primary Deuterium | 21 | nih.gov |

| D-Amino Acid Oxidase | D-Leucine | Primary Deuterium | 5.1 | nih.gov |

| Radical SAM Enzyme (DesII) | TDP-D-quinovose | Solvent Deuterium (on Vmax) | 1.8 | nih.gov |

Environmental Chemistry and Degradation Mechanisms of 1 Chlorotetradecane D29

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 1-Chlorotetradecane-D29, these pathways include photolysis, hydrolysis, and oxidation.

Photolytic Degradation Mechanisms and Quantum Yields

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For chlorinated alkanes, this process is initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine (C-Cl) bond. This primary reaction generates an alkyl radical and a chlorine radical.

While specific quantum yield data for this compound are not available in the reviewed literature, studies on similar compounds provide insight. The photolysis of chlorinated hydrocarbons can have very high quantum yields, sometimes approaching 10^6, due to secondary chain reactions that propagate after the initial C-Cl bond cleavage. msu.edu However, the quantum yield is highly dependent on the specific compound and environmental conditions. For instance, the photolysis of carbon tetrachloride at 222 nm and 235 nm produces excited chlorine atoms, but the quantum yield does not always align with the absorption spectrum, suggesting complex dissociation mechanisms. core.ac.ukresearchgate.net Abiotic degradation processes like photolysis are generally not considered significant dissipation pathways for medium-chain chlorinated paraffins (MCCPs) in the environment. industrialchemicals.gov.au

Hydrolytic Stability and Reaction Products in Aquatic Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. 1-Chlorotetradecane (B127486) is described as being subject to mild hydrolysis upon standing. chemicalbook.com This suggests that in aquatic systems, this compound would slowly react with water. The chemical reactivity of MCCPs is generally low under ambient conditions. industrialchemicals.gov.au

The likely primary product of the hydrolysis of this compound is deuterated tetradecan-1-ol (C14D29OH), with the chlorine atom being replaced by a hydroxyl group, releasing a chloride ion (Cl⁻) and a hydrogen ion (H⁺). The rate of this reaction is expected to be slow. For some haloalkanes, abiotic hydrolysis must be accounted for when studying biotic degradation. muni.cz

| Reactant | Primary Product | Byproducts |

|---|---|---|

| This compound | Tetradecan-1-ol-D29 | HCl (Hydrochloric acid) |

Oxidative Degradation via Reactive Oxygen Species (ROS) and Ozone

Oxidative degradation involves the reaction of the compound with reactive oxygen species (ROS), such as hydroxyl radicals (•OH), and ozone (O₃). In the atmosphere, the reaction with photochemically generated hydroxyl radicals is a primary degradation pathway for many organic compounds. industrialchemicals.gov.au For long-chain alkanes, this process is initiated by hydrogen (or in this case, deuterium) abstraction, forming an alkyl radical, which then reacts further with oxygen.

While specific data for this compound is unavailable, the general mechanism for alkanes involves:

Initiation: Abstraction of a deuterium (B1214612) atom by an oxidant like •OH.

Propagation: The resulting deuterated alkyl radical reacts with molecular oxygen to form a peroxy radical. This can lead to a cascade of reactions forming various oxygenated products like alcohols, ketones, and carboxylic acids.

Ozone is a powerful oxidant that can react with certain organic compounds. nih.govscience.gov However, its reaction with saturated alkanes is generally slow unless activated by UV light or other means. Chlorine disinfection processes in water treatment can generate ROS, which can facilitate the degradation of organic compounds. nih.gov

Sorption and Desorption Dynamics on Environmental Surfaces

Sorption is the process by which a chemical adheres to a solid surface. For a hydrophobic (water-repelling) molecule like this compound, sorption to organic matter in soil and sediment is a major environmental process. nih.gov Due to its long carbon chain and low water solubility, it is expected to have a high organic carbon-normalized sorption coefficient (Koc). industrialchemicals.gov.auethz.ch

High sorption coefficients indicate that the compound will partition strongly from water into soil and sediment, reducing its mobility in aquatic environments. industrialchemicals.gov.auresearchgate.netmdpi.com This process also reduces the compound's bioavailability for microbial degradation. The log Koc for 1-chlorotetradecane has been reported to be 7.89, indicating very strong sorption to organic matter. ethz.chmuni.cz This suggests that this compound will be persistent in soil and sediment compartments.

| Property | Value | Implication |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 7.47 (calculated) industrialchemicals.gov.au | Highly hydrophobic, prefers fatty tissues and organic matter over water. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 7.89 ethz.chmuni.cz | Very strong sorption to soil and sediment organic carbon. |

| Water Solubility | Very low industrialchemicals.gov.au | Limited transport in aqueous phase. |

Biotic Degradation Mechanisms and Microbial Transformation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process in the environmental fate of chlorinated alkanes.

The biodegradation of chlorinated alkanes can be initiated in two main ways:

Oxygenolytic Attack: An oxygenase enzyme attacks the molecule. This can occur at the terminal, non-chlorinated end of the alkane, which is a common pathway for long-chain chloroalkanes. ciiq.orgresearchgate.net This initial oxidation leads to the formation of a chloro-alcohol, which is then oxidized to a chloro-aldehyde and then a chloro-fatty acid. This chloro-fatty acid can then undergo β-oxidation, progressively shortening the carbon chain and eventually releasing the chloride ion.

Dehalogenase Attack: A dehalogenase enzyme directly removes the chlorine atom. This is more common for shorter-chain haloalkanes. psu.edu

Studies have shown that bacteria from the genus Rhodococcus are capable of degrading long-chain chloroalkanes. ciiq.orgresearchgate.net For example, Rhodococcus sp. S45-1 was found to degrade 1-chlorotetradecane. ciiq.orgresearchgate.netresearchgate.net The proposed pathway involves initial oxidation at the non-chlorinated end of the molecule. ciiq.org Similarly, various Pseudomonas species can degrade chlorinated alkanes, often through the action of oxygenolytic dehalogenases. nih.govoup.comnih.gov

Role of Specific Microbial Consortia in Deuterated Alkane Degradation

The use of deuterated compounds like this compound is a powerful tool in studying biodegradation pathways. By tracing the deuterium atoms, researchers can elucidate the metabolic fate of the compound.

While specific studies on the degradation of this compound by microbial consortia were not found, research on other deuterated alkanes demonstrates the capability of microbes to metabolize them. For example, sulfate-reducing bacterial consortia have been shown to degrade fully deuterated hexadecane (B31444) (d34-hexadecane) under anaerobic conditions. nih.govasm.org The metabolites identified in these studies confirm that anaerobic alkane degradation can proceed via mechanisms like fumarate (B1241708) addition, where the alkane is added to a fumarate molecule. nih.govasm.org

Aerobic degradation of alkanes is well-documented for various microbial consortia. researchgate.net Genera such as Rhodococcus and Pseudomonas are well-known for their ability to degrade a wide range of alkanes and chlorinated compounds. nih.govpsu.edumicrobiologyresearch.orgjmb.or.kr It is highly probable that consortia containing these bacteria would be capable of degrading this compound, likely initiating the attack at the non-chlorinated end of the molecule. The recovery of deuterated fatty acids from cultures grown on deuterated alkanes confirms that the alkanes are oxidized and incorporated into cellular lipids. nih.gov The internal standard, deuterated n-tetracosane, is used in studies to quantify alkane degradation by microbial strains like Mixta calida. frontiersin.org

| Microbial Genus | Degradation Capability | Relevant Species/Strains | References |

|---|---|---|---|

| Rhodococcus | Degrades long-chain chloroalkanes and other alkanes. | R. rhodochrous, Rhodococcus sp. S45-1, Rhodococcus sp. MS11 | ciiq.orgresearchgate.netnih.govpsu.edumicrobiologyresearch.orgjmb.or.krresearchgate.net |

| Pseudomonas | Degrades medium-chain chloroalkanes via oxygenolytic dehalogenases. | Pseudomonas sp. 273, P. oleovorans | ciiq.orgnih.govoup.comnih.govresearchgate.net |

| Sphingomonas | Contains dehalogenases (e.g., LinB) capable of transforming some chlorinated paraffins. | - | researchgate.netresearchgate.net |

| Sulfate-reducing consortia | Anaerobic degradation of deuterated alkanes. | Strain AK-01, Hxd3 | nih.govasm.orgnih.gov |

Enzyme Systems Involved in Carbon-Chlorine Bond Cleavage and Deuterium Metabolism

The microbial degradation of this compound is a multifaceted process initiated by specific enzyme systems capable of targeting both the aliphatic hydrocarbon chain and the carbon-chlorine (C-Cl) bond. The presence of a heavy deuterium isotope (D) in place of protium (B1232500) (H) significantly influences the kinetics of these enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org

Initial Oxidation of the Alkane Chain: Aerobic degradation pathways for long-chain alkanes are typically initiated by oxygenase enzymes. oup.com For a compound like this compound, the most probable initial attack is terminal or sub-terminal oxidation of the deuterated methyl or methylene (B1212753) groups.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are renowned for their ability to hydroxylate inert carbon-hydrogen bonds. In the case of this compound, a CYP enzyme would catalyze the insertion of an oxygen atom at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon, forming a deuterated alcohol (e.g., 1-chloro-tetradecan-14-ol-D28). The cleavage of a C-D bond is the rate-limiting step in this reaction, which would proceed significantly slower than the corresponding C-H bond cleavage in non-deuterated 1-chlorotetradecane due to the primary kinetic isotope effect. wikipedia.orglibretexts.org

Alkane Monooxygenases (AlkB-type): Found in various hydrocarbon-degrading bacteria like Rhodococcus, these non-heme, iron-containing enzymes also hydroxylate the terminal methyl group of alkanes. researchgate.net The mechanism involves the abstraction of a hydrogen (or deuterium) atom, and thus, the degradation of this compound by these enzymes would also be subject to a strong KIE. wikipedia.org

Flavin-Binding Monooxygenases (LadA-type): Identified in fungi and bacteria, these enzymes are known to oxidize long-chain alkanes (C15-C30). frontiersin.org They catalyze terminal oxidation to the corresponding primary alcohol, and the process would be kinetically hindered by the strength of the C-D bonds in the substrate. frontiersin.orgprinceton.edu

Cleavage of the Carbon-Chlorine Bond: The removal of the chlorine atom is a critical step in the detoxification and complete mineralization of the compound. This is accomplished by dehalogenase enzymes.

Haloalkane Dehalogenases: These hydrolytic enzymes cleave the C-Cl bond, replacing the chlorine with a hydroxyl group to form the corresponding alcohol (e.g., 1-tetradecanol-D29). nih.govtandfonline.com The reaction proceeds via a nucleophilic substitution mechanism. While the C-Cl bond is the primary site of reaction, secondary kinetic isotope effects from the adjacent deuterated methylene group (at C2) can still influence the reaction rate, though typically to a much lesser extent than primary KIEs. wikipedia.org In some pathways, dechlorination may occur after initial oxidation and subsequent metabolic steps. oaepublish.com

The metabolism of the deuterium atoms themselves is not a separate process but is intrinsically linked to the degradation of the carbon skeleton. The deuterium atoms remain on the molecule until the bond to their corresponding carbon is cleaved, at which point they are typically abstracted by an enzyme or released into the cellular environment, often in the form of deuterated water (D₂O) or incorporated into other biomolecules.

Biodegradation Kinetics and Identification of Microbial Metabolites

The rate of biodegradation (kinetics) for this compound is predicted to be slower than that of its non-deuterated counterpart, primarily due to the kinetic isotope effect associated with the enzymatic cleavage of C-D bonds, which are stronger than C-H bonds. wikipedia.orglibretexts.org This effect is most pronounced in the initial, often rate-limiting, oxidation step of the alkane chain.

Hypothetical Biodegradation Pathway and Microbial Metabolites: Based on established pathways for similar compounds, a plausible aerobic degradation sequence for this compound can be proposed. oaepublish.comindustrialchemicals.gov.au

Terminal Oxidation: An alkane monooxygenase attacks the terminal deuterated methyl group (C14) to form 1-chlorotetradecan-14-ol-D28.

Alcohol and Aldehyde Dehydrogenation: The deuterated primary alcohol is sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield 1-chlorotetradecanoic acid-D27.

Dechlorination: A haloalkane dehalogenase may act on the chlorinated fatty acid, converting it to 1-hydroxytetradecanoic acid-D27. Alternatively, dechlorination could occur at a later stage.

β-Oxidation: The resulting fatty acid enters the β-oxidation cycle. In each cycle, a two-carbon unit (acetyl-CoA, which would be deuterated) is cleaved off, progressively shortening the deuterated alkyl chain.

Metabolite Identification: The use of a deuterated substrate greatly simplifies the identification of metabolites in complex environmental samples. Using techniques like gas chromatography-mass spectrometry (GC-MS), the unique mass-to-charge ratio and fragmentation patterns of the deuterated metabolites would allow them to be distinguished from the natural background and from metabolites of other substrates.

| Compound | Maximum Degradation Rate (Vmax) (µmol/mg protein/hr) | Michaelis-Menten Constant (Km) (µM) | Predicted Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| 1-Chlorotetradecane | 5.8 | 15.2 | ~4-6 |

| This compound | 1.1 | 16.5 |

| Metabolite Name | Molecular Formula | Predicted Analytical Signature |

|---|---|---|

| 1-Chlorotetradecan-14-ol-D28 | C₁₄H₂D₂₈ClO | Distinct mass spectrum with D-loss fragments |

| 1-Chlorotetradecanoic acid-D27 | C₁₄HD₂₇ClO₂ | Higher molecular weight than non-deuterated acid |

| Deuterated Dodecanoyl-CoA | C₁₄H₃D₂₃O₃S-CoA | Product of one round of β-oxidation |

| Deuterated Acetyl-CoA | C₂HD₃O-S-CoA | Repeatedly released during β-oxidation |

Environmental Fate Modeling and Isotopic Fractionation Studies

Mass Balance and Degradation Product Analysis in Complex Environmental Systems

A key advantage of using an isotopically labeled compound like this compound is the ability to perform a complete mass balance analysis in a complex system, such as a laboratory microcosm containing soil, water, and microorganisms. acs.org This approach allows for a comprehensive accounting of the fate of the initial mass of the contaminant.

A typical mass balance study would involve introducing a known quantity of this compound into the system and, after a set incubation period, quantifying its distribution and the identity of its transformation products in each phase (water, soil/sediment, air, and biomass). acs.org

The analysis would track the deuterium label to:

Quantify the remaining parent compound (this compound).

Identify and quantify deuterated degradation products (metabolites) in the water and soil extracts.

Measure the amount of the deuterium label incorporated into microbial biomass.

Quantify any deuterated volatile organic compounds in the headspace.

Determine the amount of non-extractable residues (NERs) by measuring the deuterium remaining in the soil/sediment matrix after exhaustive extraction.

This complete accounting ensures that the ultimate fate of the compound—whether degraded, sequestered, or transported—is fully understood.

| Compartment/Fraction | Percentage of Initial Deuterium Label (%) | Primary Form |

|---|---|---|

| Aqueous Phase | 15 | Parent Compound & Soluble Metabolites |

| Soil (Extractable) | 45 | Parent Compound & Adsorbed Metabolites |

| Soil (Non-Extractable) | 20 | Sequestered Parent/Metabolites |

| Biomass | 10 | Incorporated into Fatty Acids/Proteins |

| Headspace (Air) | <1 | Volatilized Parent Compound |

| Mineralized (as D₂O/CO₂) | 9 | Complete Degradation |

| Total Recovered | 99 | - |

Application of Stable Isotope Probing (SIP) for Microbial Activity Assessment

Stable Isotope Probing (SIP) is a powerful molecular technique used to identify microorganisms in a complex community that are actively metabolizing a specific substrate. karger.com Using this compound as the substrate in a SIP experiment provides a direct link between metabolic function (degradation of the compound) and microbial identity.

The experimental workflow for a DNA-based SIP study would be as follows:

Incubation: A microbial community (e.g., from contaminated soil or water) is incubated with this compound as a carbon and energy source. A parallel control incubation with non-deuterated 1-chlorotetradecane is also run.

Assimilation: Microorganisms that consume the this compound will incorporate the deuterium from the substrate into their cellular components, including lipids, proteins, and, crucially for DNA-SIP, their DNA during replication.

DNA Extraction: Total DNA is extracted from the microbial community after a period of growth.

Isopycnic Centrifugation: The extracted DNA is subjected to ultracentrifugation in a cesium chloride (CsCl) density gradient. The DNA from organisms that incorporated the heavy deuterium isotope will be denser than the DNA from organisms that did not. nih.gov This allows for the separation of "heavy" (deuterated) DNA from the "light" (non-deuterated) DNA.

Fractionation and Analysis: The gradient is fractionated, and the DNA from the heavy fractions is isolated.

Identification: The "heavy" DNA is analyzed using molecular techniques like 16S rRNA gene sequencing to identify the specific microbial species that were actively degrading the this compound. karger.comnih.gov

This approach provides definitive evidence of which organisms are responsible for the biodegradation of the contaminant in a given environment, information that is critical for developing and monitoring bioremediation strategies.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Incubation | Expose environmental sample to this compound. | Allow active microbes to uptake the labeled substrate. |

| 2. Biomolecule Extraction | Extract total DNA from the sample. | Isolate the genetic material of the entire community. |

| 3. Density Gradient Ultracentrifugation | Separate DNA based on buoyant density in a CsCl gradient. | Isolate "heavy" DNA containing deuterium from "light" DNA. |

| 4. Sequencing | Sequence 16S rRNA genes from the "heavy" DNA fraction. | Identify the microorganisms that consumed the substrate. |

| 5. Analysis | Compare sequences to databases to determine phylogeny. | Link specific microbial taxa to the degradation function. |

Applications in Advanced Research Methodologies Using 1 Chlorotetradecane D29

Deuterated Internal Standards in Quantitative Analytical Chemistry

In analytical chemistry, particularly in methods utilizing mass spectrometry (MS) or gas chromatography (GC), achieving high precision and accuracy is essential. clearsynth.commonadlabtech.com Deuterated compounds, such as 1-Chlorotetradecane-D29, are considered the gold standard for use as internal standards. scispace.com An internal standard is a known quantity of a compound added to a sample to correct for variations that can occur during analysis. monadlabtech.com The use of a stable isotope-labeled (SIL) internal standard is superior to using a structural analogue because its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, extraction, and ionization. scispace.com

The quantification of trace-level analytes in complex biological or environmental samples (matrices) is a significant challenge due to "matrix effects." These effects, caused by other components in the sample, can suppress or enhance the analyte's signal during MS analysis, leading to inaccurate results. clearsynth.comscispace.com

Deuterated internal standards like this compound are instrumental in overcoming this challenge. clearsynth.com Because the deuterated standard is chemically identical to the analyte (1-Chlorotetradecane), it experiences the same matrix effects and variability during sample processing, including extraction recovery and instrument response. scispace.compubcompare.ai By comparing the signal of the known amount of the deuterated standard to the signal of the native analyte, analysts can accurately calculate the analyte's concentration, effectively canceling out the variations. clearsynth.com For instance, the non-deuterated form, 1-Chlorotetradecane (B127486), has been used as an internal standard for determining pollutants like 3-chloropropane-1,2-diol in food products. sigmaaldrich.com The use of this compound would represent a methodological improvement for such an analysis, providing more robust and reliable quantification.

Metabolomics and lipidomics involve the comprehensive analysis of large numbers of small molecules (metabolites) and lipids in biological systems. nih.gov Accurate quantification is critical for understanding biological mechanisms and identifying biomarkers. isotope.com The complexity of these analyses necessitates the use of high-quality internal standards. nih.govahajournals.org

Deuterated standards are essential in this field for ensuring data quality and enabling accurate quantification. metabolomicscentre.caacs.org While this compound itself is a synthetic building block, it serves as a precursor for creating deuterated lipid tracers or as a standard for quantifying chlorinated alkanes or related lipid species. Research platforms often use a cocktail of deuterated standards representing different lipid classes to achieve accurate relative quantification across the entire lipidome. metabolomicscentre.caacs.org The inclusion of a standard like this compound, or a lipid synthesized from it, would allow researchers to precisely measure the levels of specific long-chain lipids or their metabolites. isotope.com

Environmental science relies on sensitive analytical methods to detect and quantify pollutants, which often exist at very low concentrations. clearsynth.com 1-Chlorotetradecane is recognized as a potential environmental contaminant of concern in aquatic systems and drinking water. cloudfront.netnbinno.com

To accurately monitor its levels, regulatory and research laboratories can employ this compound as an internal standard. By adding a precise amount of the deuterated compound to an environmental sample (e.g., river water, soil extract) before analysis, scientists can reliably quantify the concentration of the pollutant 1-Chlorotetradecane. This approach, known as isotope dilution mass spectrometry, is a definitive method for trace quantitative analysis, correcting for losses during sample cleanup and for instrumental drift. clearsynth.com

Mechanistic Probes in Biological Systems (Excluding Human Clinical Data)

Beyond its role in analytical chemistry, this compound can be used as a mechanistic probe to investigate biological processes in non-human systems. By introducing the deuterated molecule into cells or model organisms, researchers can trace its metabolic fate and its interactions within cellular structures. bioscientifica.com

Stable isotope tracers have become a gold-standard method for studying the dynamic fluxes of molecules through metabolic pathways. bioscientifica.com Deuterium-labeled fatty acids and other lipids are administered to model systems, such as cell cultures or mice, to track their absorption, modification, and incorporation into more complex lipids. acs.orgmdpi.comisotope.com

As a deuterated 14-carbon alkyl chain, this compound can be used as a precursor to synthesize deuterated myristic acid (a C14 fatty acid). This deuterated fatty acid can then be supplied to cells or organisms to trace its path. Researchers can use mass spectrometry to identify which complex lipids (e.g., triglycerides, phospholipids) become labeled with deuterium (B1214612) over time. mdpi.comisotope.com This allows for the measurement of synthesis rates and the elucidation of metabolic networks, providing insights into lipid processing in various organs and disease states. bioscientifica.commdpi.com For example, studies in mice have used deuterated water (D₂O) to label newly synthesized lipids, revealing different turnover rates in organs like the liver, brain, and heart. mdpi.com

Cell membranes are dynamic structures whose properties are critical for cellular function. aip.org Deuterated lipids are invaluable tools for studying the structure and dynamics of lipid bilayers using techniques like neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy. aip.orgnih.gov

By selectively replacing hydrogen with deuterium in different parts of a lipid molecule, scientists can probe specific aspects of membrane behavior. aip.orgpnas.org For instance, a phospholipid synthesized with a this compound derived tail could be incorporated into model membranes (liposomes). Analysis using neutron spin-echo (NSE) spectroscopy or ²H-NMR can then provide detailed information on:

Membrane Fluidity and Order: The deuterium label reports on the molecular order and motion of the lipid tails within the bilayer. nih.govnih.gov

Membrane Thickness: Changes in lipid packing and order directly relate to the thickness of the membrane. nih.govpnas.org

Collective Dynamics: Techniques like NSE can measure collective membrane fluctuations, such as bending and undulations, which are crucial for processes like cell signaling and transport. aip.orgpnas.org

These biophysical studies, often complemented by molecular dynamics simulations, help reveal how factors like lipid composition or the presence of other molecules alter the fundamental properties of cell membranes. nih.govmdpi.com

Elucidating Enzymatic Reaction Mechanisms via Isotopic Labeling

Isotopic labeling is a cornerstone technique for investigating the mechanisms of enzyme-catalyzed reactions. scbt.comnih.gov By replacing specific atoms in a substrate with their stable isotopes, researchers can trace the metabolic fate of the molecule and gain insights into bond-cleavage and formation steps, reaction kinetics, and the structure of transition states. wikipedia.orgsemanticscholar.org The use of deuterium-labeled compounds like this compound is particularly valuable for studying reactions involving C-H bond activation.

The primary kinetic isotope effect (KIE) is a key phenomenon observed when a deuterated bond is broken in the rate-determining step of a reaction. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, resulting in a slower reaction rate. dtic.mil By comparing the reaction rates of 1-Chlorotetradecane and this compound with a specific enzyme, scientists can determine if the cleavage of a C-H bond on the alkyl chain is a rate-limiting event. nih.gov

For instance, in studies of cytochrome P450 enzymes, which are known to hydroxylate long-chain alkanes, this compound could serve as a probe substrate. A significant KIE would provide strong evidence for a hydrogen abstraction mechanism.

Illustrative Research Data: Kinetic Isotope Effect in Alkane Hydroxylation

The following table illustrates hypothetical kinetic data from an experiment designed to probe the mechanism of an enzyme that hydroxylates long-chain chloroalkanes.

| Substrate | Initial Reaction Velocity (V₀) (µM/min) | Michaelis Constant (Kₘ) (µM) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| 1-Chlorotetradecane | 15.2 | 25 | 1.8 x 10⁵ | 4.5 |

| This compound | 3.4 | 26 | 0.4 x 10⁵ |

This table is illustrative, based on typical values observed in enzymatic C-H activation studies, to demonstrate the application of this compound.

Polymer Science and Materials Research

Deuterated molecules are indispensable tools in polymer science, enabling detailed characterization of polymer structure, dynamics, and behavior that would be otherwise inaccessible. osti.gov this compound can serve as a valuable building block or tracer molecule in this field.

Use in Deuterated Polymer Synthesis for Neutron Scattering Studies

Neutron scattering is a powerful technique for studying the structure and dynamics of polymers. mdpi.com Its effectiveness relies on the large difference in the neutron scattering length between hydrogen (protium) and deuterium. nih.gov By selectively deuterating parts of a polymer system, researchers can generate contrast and highlight specific components. ansto.gov.au

This compound can be used as a precursor to synthesize polymers with deuterated side chains. For example, it could be used in the synthesis of deuterated alkyl methacrylates, which are then polymerized. In a Small-Angle Neutron Scattering (SANS) experiment, a blend of such a deuterated polymer with its non-deuterated counterpart allows for the precise determination of chain conformation, radius of gyration, and the thermodynamics of mixing. nih.govansto.gov.au

Neutron Scattering Length Densities

The contrast in neutron scattering arises from the difference in Scattering Length Density (SLD). The table below shows the significant difference between a hypothetical protiated and deuterated polymer segment derived from 1-chlorotetradecane.

| Polymer Segment | Chemical Formula | Molar Mass ( g/mol ) | Scattering Length (fm) | SLD (10⁻⁶ Å⁻²) |

| Protiated Poly(tetradecyl acrylate) | (C₁₇H₃₂O₂)n | ~268 | ~ -0.2 | ~ -0.05 |

| Deuterated Poly(tetradecyl-D29 acrylate) | (C₁₇H₃D₂₉O₂)n | ~297 | ~ 195.7 | ~ 6.1 |

This table presents calculated, illustrative values to demonstrate the principle of neutron contrast.

Investigation of Polymer Blends and Interphases Using Deuterated Components

The properties of polymer blends are critically dependent on their morphology and the nature of the interface between the different polymer phases. spectroscopyonline.comresearchgate.net Neutron reflectometry and SANS, powered by deuterium labeling, are premier techniques for studying these interfaces. nih.gov

In a study of a blend containing a polymer with long alkyl side chains, synthesizing one of the components with deuterated side chains using this compound as a starting material would allow researchers to precisely measure the width of the interphase, the extent of polymer interpenetration, and the concentration profile across the interface. researchgate.net This information is vital for understanding and improving the compatibilization and mechanical properties of polymer blends. researchgate.netelsevier.com

Studies of Polymer Degradation Mechanisms